4-Methylisoquinolin-7-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylisoquinolin-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-12-6-8-4-9(11)2-3-10(7)8/h2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNSVQXDVNSKPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1C=CC(=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Pathways of 4 Methylisoquinolin 7 Amine
Reactivity of the Isoquinoline (B145761) Nitrogen Atom
The nitrogen atom within the isoquinoline ring system possesses a lone pair of electrons, rendering it basic and nucleophilic. amerigoscientific.com As an analog of pyridine, isoquinoline is a weak base. thieme-connect.dewikipedia.org The presence of the 7-amino group, a strong electron-donating group, is expected to increase the electron density on the isoquinoline nitrogen, thereby enhancing its basicity compared to unsubstituted isoquinoline. The 4-methyl group also contributes a minor electron-donating inductive effect.
This basic character allows the nitrogen atom to be readily protonated by strong acids, such as hydrochloric acid (HCl), to form stable salts. thieme-connect.dewikipedia.org It can also interact with Lewis acids to form adducts. thieme-connect.de The nucleophilic nature of the nitrogen enables it to react with various electrophiles. For instance, oxidation with reagents like peracetic acid can yield the corresponding N-oxide. thieme-connect.de Furthermore, the nitrogen can undergo quaternization by reacting with alkyl halides, a reaction that enhances the reactivity of adjacent methyl groups. core.ac.uk
Reactivity of the Aromatic Amine Functionality at Position 7
Like all amines, the 7-amino group has a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. cas.cz This allows it to attack electron-deficient centers. libretexts.org While aromatic amines are generally less basic and nucleophilic than aliphatic amines due to the delocalization of the lone pair into the aromatic ring, they still participate readily in nucleophilic reactions. masterorganicchemistry.com The 7-amino group can react with electrophiles such as alkyl halides in SN2 reactions or with acyl chlorides and acid anhydrides. cas.czmasterorganicchemistry.com
The amino group is a powerful activating group for electrophilic aromatic substitution (EAS) reactions, strongly directing incoming electrophiles to the ortho and para positions. amerigoscientific.comnih.gov In the case of 4-Methylisoquinolin-7-amine, this directs substitution to the C-6 and C-8 positions of the isoquinoline ring. The electron-donating nature of the amine stabilizes the cationic intermediate (the arenium ion) formed during the substitution, which increases the reaction rate. amerigoscientific.comchemistrysteps.com
Common EAS reactions include nitration, halogenation, and sulfonation. However, the high reactivity of the amino group can sometimes lead to challenges. In strongly acidic conditions, such as those used for nitration, the amine is protonated to form an ammonium (B1175870) group (-NH₃⁺). This protonated group is strongly deactivating and a meta-director, which would alter the course of the substitution. nih.gov To control the reactivity and ensure para-substitution, the amine is often protected by converting it into an amide (e.g., an acetanilide) before carrying out the electrophilic substitution. The amide group is still an ortho, para-director but is less activating than the free amine, allowing for more controlled reactions. nih.gov
The nucleophilicity of the 7-amino group allows it to be easily acylated and alkylated.
Acylation: Reaction with acyl chlorides or acid anhydrides results in the formation of a stable amide derivative. cas.cz This reaction is often used as a protective strategy in multi-step syntheses to moderate the amine's activating effect during subsequent reactions like electrophilic aromatic substitution. nih.gov
Alkylation: The amine can react directly with alkyl halides to form secondary amines. masterorganicchemistry.com However, this reaction can be difficult to control, as the newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation and the formation of tertiary amines and even quaternary ammonium salts. masterorganicchemistry.com
Reactivity of the Methyl Group at Position 4
The methyl group at the C-4 position is analogous to a benzylic position because it is attached to an aromatic ring system. The C-H bonds of this methyl group are weaker than typical alkyl C-H bonds because the radical, anion, or cation formed upon their cleavage is stabilized by resonance with the isoquinoline ring. This enhanced reactivity allows for a variety of functionalization reactions.
Benzylic Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the methyl group completely to a carboxylic acid. Milder, catalytic oxidation methods using molecular oxygen can also be employed to achieve this transformation.
Benzylic Halogenation: The methyl group can undergo free-radical halogenation. A common and selective method is benzylic bromination using N-bromosuccinimide (NBS) with a radical initiator (e.g., light or peroxide). This reaction proceeds via a resonance-stabilized benzylic radical intermediate to yield 4-(bromomethyl)isoquinolin-7-amine.
Condensation Reactions: The protons of the 4-methyl group are acidic enough to be removed by a strong base, forming a carbanion. This nucleophilic carbanion can then participate in condensation reactions with aldehydes and ketones, such as benzaldehyde (B42025), to form a new carbon-carbon double bond. wikipedia.orgcore.ac.uk The reactivity for this type of condensation is often enhanced if the isoquinoline nitrogen is quaternized. core.ac.uk
Summary of Reactivity
| Functional Group | Position | Type of Reactivity | Common Reactions |
|---|---|---|---|
| Isoquinoline Nitrogen | N-2 | Basic, Nucleophilic | Salt formation, N-oxidation, Quaternization |
| Aromatic Amine | N-7 | Nucleophilic, Activating | N-Alkylation, N-Acylation, Directs EAS |
| Methyl Group | C-4 | Benzylic | Oxidation, Radical Halogenation, Condensation |
Typical Derivatization Reactions
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| N-Acylation | Acetyl chloride or Acetic anhydride (B1165640) | 7-Acetamido derivative |
| Electrophilic Bromination | Br₂ (with amine protection) | 6-Bromo and/or 8-Bromo derivative |
| Benzylic Bromination | N-Bromosuccinimide (NBS), light | 4-(Bromomethyl) derivative |
| Benzylic Oxidation | KMnO₄, heat | Isoquinoline-4-carboxylic acid derivative |
| Condensation | 1. Strong Base (e.g., NaH) 2. Benzaldehyde | 4-Styryl derivative |
Oxidative Transformations
The oxidative transformation of the isoquinoline scaffold, particularly in the context of dearomatization, offers a powerful strategy for the synthesis of complex, three-dimensional structures from flat, aromatic precursors. While specific studies on the oxidative dearomatization of this compound are not extensively documented, related transformations on isoquinoline derivatives provide insight into potential reactive pathways. For instance, enantioselective dearomatization of isoquinolines has been achieved using chiral anion-binding catalysis, yielding cyclic α-aminophosphonates. nih.gov This type of transformation, when applied to this compound, could potentially lead to novel chiral building blocks.
The presence of the amino group at the 7-position is expected to influence the regioselectivity of oxidative processes. Oxidative dearomatization reactions often proceed via the formation of an iminium ion intermediate, which is then attacked by a nucleophile. The electron-donating nature of the amino group could direct oxidation towards specific positions on the isoquinoline ring.
| Transformation Type | Reagents/Conditions | Potential Products |
| Oxidative Dearomatization | Chiral Anion-Binding Catalysis, Silyl Phosphite | Chiral cyclic α-aminophosphonates |
| Oxidation of Amino Group | Peroxy acids (e.g., m-CPBA) | N-oxides, Nitroso or Nitro derivatives |
Functionalization of the Isoquinoline Ring System
Halogenation of the isoquinoline ring is a critical step for subsequent derivatization, particularly for cross-coupling reactions. The position of halogenation on the this compound ring system is directed by the electronic effects of the existing substituents. The amino group at C7 is a strong activating group and ortho-, para-director, while the methyl group at C4 is a weaker activating group.
Generally, electrophilic aromatic substitution on the isoquinoline ring is influenced by the nitrogen atom, which deactivates the pyridinoid ring. Therefore, substitution typically occurs on the benzenoid ring. For this compound, the positions ortho and para to the strongly activating amino group (C6 and C8) are expected to be the most susceptible to electrophilic attack.
Studies on related quinoline (B57606) systems have demonstrated metal-free, regioselective C-H halogenation. For example, 8-substituted quinoline derivatives can be halogenated at the C5-position. rsc.org While this is a different ring system, it highlights the possibility of achieving high regioselectivity in the halogenation of substituted nitrogen heterocycles. The selectivity in radical halogenation is also a well-established principle, with bromination showing higher selectivity for more substituted positions compared to chlorination. chemistrysteps.commasterorganicchemistry.com
| Halogenating Agent | Expected Position of Substitution | Notes |
| N-Bromosuccinimide (NBS) | C6 or C8 | Directed by the activating amino group. |
| N-Chlorosuccinimide (NCS) | C6 or C8 | May be less selective than bromination. |
| Iodine/Oxidizing Agent | C6 or C8 | Requires an oxidizing agent to generate the electrophilic iodine species. |
Halogenated derivatives of this compound are valuable substrates for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The primary types of cross-coupling reactions applicable in this context are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. youtube.com A bromo- or iodo-substituted this compound could be coupled with a variety of aryl or vinyl boronic acids or esters to introduce new carbon frameworks. The site-selectivity of Suzuki-Miyaura couplings in polyhalogenated heteroaromatics is a key consideration, often favoring the more electron-deficient positions. nih.gov
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgnih.gov While this compound already possesses an amino group, this reaction could be employed to further functionalize a halogenated derivative at a different position on the ring, or the primary amine could be a coupling partner with another aryl halide. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction. youtube.com
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org This provides a direct route to alkynyl-substituted isoquinolines, which are versatile intermediates for further transformations. Copper- and amine-free Sonogashira coupling protocols have been developed, offering milder and more environmentally friendly conditions. organic-chemistry.orgcetjournal.it
| Coupling Reaction | Reactants | Catalyst System | Product Type |
| Suzuki-Miyaura | Halogenated this compound, Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl- or vinyl-substituted isoquinoline |
| Buchwald-Hartwig | Halogenated this compound, Amine | Pd catalyst, Phosphine ligand, Base | Di-amino substituted isoquinoline derivative |
| Sonogashira | Halogenated this compound, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst (optional), Base | Alkynyl-substituted isoquinoline |
Annulation and cycloaddition reactions provide powerful methods for the construction of fused polycyclic systems containing the isoquinoline core. These reactions can significantly increase the structural complexity and lead to novel heterocyclic frameworks.
Diels-Alder Reaction: The isoquinoline system can participate in Diels-Alder reactions, acting as either the diene or the dienophile, depending on the substitution pattern and reaction partner. wikipedia.orgsigmaaldrich.com The benzene (B151609) ring of the isoquinoline can act as a diene in [4+2] cycloadditions, particularly when activated by electron-donating groups. The presence of the amino and methyl groups in this compound would likely influence its reactivity in such transformations. Aza-Diels-Alder reactions, where the nitrogen-containing ring participates, are also a common strategy for synthesizing quinoline and isoquinoline derivatives. rsc.org
Annulation Reactions: Various annulation strategies have been developed for the synthesis of isoquinolones and other fused isoquinoline systems. mdpi.com These often involve the reaction of substituted isoquinolines with bifunctional reagents that lead to the formation of a new ring. For example, aryne annulation has been used for the orthogonal synthesis of indolines and isoquinolines. organic-chemistry.org An aza-Robinson annulation strategy has also been developed for the synthesis of fused bicyclic amides. nih.gov While direct application to this compound is not reported, these methodologies suggest potential pathways for the construction of novel polycyclic systems derived from this core structure.
| Reaction Type | Reactants | Potential Outcome |
| Diels-Alder ([4+2] Cycloaddition) | This compound (as diene), Dienophile | Fused polycyclic system with a new six-membered ring |
| Aza-Diels-Alder | Imine derived from this compound, Alkene/Alkyne | Fused heterocyclic system |
| Aryne Annulation | Derivative of this compound, Aryne precursor | Fused aromatic or hydroaromatic system |
Structure Activity Relationship Sar Studies on 4 Methylisoquinolin 7 Amine and Its Analogues
Fundamental Principles and Methodologies of SAR Analysis in Contemporary Medicinal Chemistry
Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that investigates the link between the chemical structure of a molecule and its biological activity. researchgate.netchemrxiv.org The core principle is that the pharmacological effect of a compound is intrinsically dependent on its three-dimensional structure, which dictates its ability to interact with a specific biological target, such as an enzyme or receptor. researchgate.netchemrxiv.org By systematically modifying the chemical structure of a lead compound and observing the resulting changes in biological potency, selectivity, and pharmacokinetic properties, medicinal chemists can deduce which molecular features are critical for its desired effect. chemrxiv.org
The primary goal of SAR studies is to guide the optimization of lead compounds into clinical candidates. nih.gov This involves identifying the pharmacophore—the essential spatial arrangement of features required for biological activity—and understanding how modifications to the molecule's size, shape, lipophilicity, and electronic properties affect its interaction with the target. nih.gov
Contemporary SAR analysis employs a combination of experimental and computational methodologies:
Experimental Approaches: These involve the chemical synthesis of a series of analogues where specific parts of the lead molecule are altered one at a time. nih.gov The biological activity of each new compound is then measured using in vitro assays (e.g., enzyme inhibition assays, receptor binding assays) and cell-based assays. nih.gov
Computational Approaches: Modern drug discovery heavily relies on computational tools to accelerate the SAR process. researchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling use statistical methods to build mathematical models that correlate physicochemical properties of compounds with their biological activities. researchgate.netnih.gov Other methods like molecular docking, 3D-pharmacophore modeling, and free energy perturbation calculations simulate the interaction between a ligand and its target receptor at a molecular level, providing insights that can guide the design of new, more potent analogues. researchgate.netnih.gov
By integrating these methodologies, researchers can efficiently explore the chemical space around a lead compound, identify key structural determinants for activity, and rationally design molecules with improved therapeutic potential. nih.gov
Impact of Amine Position and Substitution on Biological Activity in Isoquinoline (B145761) Scaffolds
The position of the amino group on the isoquinoline ring is a critical determinant of biological activity, as it influences the molecule's electronics, basicity, and ability to form key hydrogen bonds with target proteins. mdpi.com The isoquinoline framework is a common scaffold in the design of kinase inhibitors, where the nitrogen of the amino group often acts as a crucial hydrogen bond donor, anchoring the inhibitor in the ATP-binding site. nih.govbohrium.com
The specific location of the amino substituent on the isoquinoline core can dramatically alter a compound's pharmacological profile. Different isomers engage with biological targets differently, leading to variations in potency and selectivity.
In a different context, studies on isoquinolinequinones for cytotoxic activity revealed that the placement of an amino acid fragment at C-6 resulted in enhanced cytotoxic effects compared to its regioisomer where the fragment was at C-7. This demonstrates that even within the same benzenoid ring of the isoquinoline, the precise location of the amino function can be a key factor in modulating biological response.
The table below summarizes findings from various studies, illustrating how the position of the amino group or other key substituents on the isoquinoline scaffold influences biological activity against different targets.
| Position of Substitution | Compound/Target Class | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| C-1 | General (Antimicrobial) | 1-Aminoisoquinolines have been synthesized and evaluated as antimicrobial agents. | mdpi.com |
| C-3 | IMPDH Inhibitors | Introduction of a methyl group at C-3 ablated both whole-cell and enzyme inhibitory activity. | nih.gov |
| C-5 | IMPDH Inhibitors | The 5-substituted isoquinoline scaffold was found to be critical for activity. | nih.gov |
| C-6 vs. C-7 | Isoquinolinequinones (Cytotoxicity) | Substitution at C-6 enhanced cytotoxic effects compared to substitution at C-7. | |
| C-7 | General (Natural Products) | Substitutions at the C-7 position of the isoquinoline nucleus are known to affect bioactivity. |
Modification of the exocyclic amino group itself—transforming it from a primary to a secondary or tertiary amine, or converting it into an amide or sulfonamide—is a common and effective strategy in medicinal chemistry to modulate a compound's properties. researchgate.netnih.gov These changes can significantly impact a molecule's solubility, lipophilicity, metabolic stability, and its ability to act as a hydrogen bond donor or acceptor. researchgate.net
Primary vs. Secondary/Tertiary Amines: Converting a primary amine (R-NH₂) to a secondary (R-NHR') or tertiary (R-NR'R'') amine removes hydrogen bond donors. This can decrease binding affinity if the N-H group is involved in a critical hydrogen bond with the target. researchgate.net However, the added substituents can also provide beneficial effects, such as increasing lipophilicity to improve cell membrane permeability or introducing steric bulk to enhance selectivity or block metabolic degradation. nih.gov
N-Acylation and N-Sulfonylation: Converting the amine to an amide (R-NHCOR') or sulfonamide (R-NHSO₂R') neutralizes its basicity and replaces a strong hydrogen bond donor with a group that has a weaker donor N-H and a strong acceptor carbonyl or sulfonyl oxygen. This can fundamentally alter the binding mode. Studies on N-acyl-1,2,3,4-tetrahydroisoquinoline derivatives have shown that such modifications can lead to potent and specific bradycardic agents, demonstrating the therapeutic potential of this strategy. nih.gov Similarly, SAR studies on quinoline-2-carboxamides, an analogous system, have shown that the nature of the N-substituent is key to their biological activity. mdpi.com
The following table outlines how different substitutions on an amino group can influence the physicochemical and pharmacological properties of a molecule.
| Modification | Effect on Physicochemical Properties | Potential Impact on Biological Activity | Example Class |
|---|---|---|---|
| Primary (R-NH₂) to Secondary (R-NHR') | Increases lipophilicity; Reduces number of H-bond donors by one. | May improve cell permeability; May decrease binding if H-bond is critical. | General Amines researchgate.net |
| Primary (R-NH₂) to Tertiary (R-NR'R'') | Further increases lipophilicity; Removes all H-bond donors. | Can block metabolism; May significantly reduce binding affinity. | General Amines nih.gov |
| N-Acylation (R-NHCOR') | Neutralizes basicity; Adds H-bond acceptor (C=O); Increases steric bulk. | Alters binding mode; Can improve metabolic stability and target selectivity. | N-acyl-tetrahydroisoquinolines nih.gov |
| N-Sulfonylation (R-NHSO₂R') | Neutralizes basicity; Adds strong H-bond acceptors (SO₂); Increases steric bulk. | Can form different/stronger interactions with target; Often improves metabolic stability. | General Drug Scaffolds |
Role of the Methyl Group at Position 4 in Modulating Biological Activity
The influence of a substituent is often a complex interplay of its steric and electronic properties. chemrxiv.orgnih.gov
Steric Effects: These relate to the size and shape of the group and the non-bonded interactions that arise from its spatial arrangement. wikipedia.org A methyl group at the C-4 position introduces steric bulk in the region between the C-3 and C-5 positions. This can have several consequences:
Conformational Restriction: The methyl group can lock the molecule into a specific conformation that is more favorable for binding to the target receptor. By reducing the entropic penalty of binding, this pre-organization can lead to a significant increase in affinity.
Direct Receptor Interaction: The methyl group may fit into a small, hydrophobic pocket within the binding site, forming favorable van der Waals interactions and displacing high-energy water molecules.
Steric Hindrance: Conversely, the methyl group could clash with the receptor surface, preventing optimal binding and reducing activity. wikipedia.org It can also shield adjacent parts of the molecule from metabolic enzymes, thereby increasing the compound's half-life.
Electronic Effects: These effects arise from the ability of the methyl group to alter the electron distribution within the isoquinoline ring system. researchgate.net As an alkyl group, the methyl group is weakly electron-donating through two mechanisms:
Inductive Effect (+I): The methyl group pushes electron density through the sigma bonds into the aromatic ring.
Hyperconjugation: The overlap of the C-H sigma bonds of the methyl group with the pi-system of the isoquinoline ring also donates electron density.
These electron-donating effects can modulate the basicity of the ring nitrogen and the nucleophilicity of the exocyclic amine at C-7, which in turn can affect ionization at physiological pH and the strength of hydrogen bonds with the biological target.
The addition of a methyl group invariably increases the lipophilicity (fat-solubility) of a molecule. nih.govmdpi.com Lipophilicity, often quantified as the partition coefficient (logP), is a critical parameter that governs many aspects of a drug's behavior. nih.gov
Lipophilicity: An increase in lipophilicity can enhance a compound's ability to cross biological membranes, such as the cell membrane or the blood-brain barrier. mdpi.com However, excessively high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and rapid metabolic clearance, all of which can negatively impact bioavailability. nih.gov Studies on quinoline (B57606) and isoquinoline derivatives have shown that the introduction of nitrogen atoms and other substituents systematically affects the compound's lipophilicity, which is a key parameter in their ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govresearchgate.net
Structure-Activity Relationships of Related Isoquinoline Scaffolds Exhibiting Diverse Biological Activities
The isoquinoline scaffold is a prominent structural motif in a vast array of biologically active compounds, leading to extensive research into its structure-activity relationships (SAR). Modifications to the isoquinoline core have been shown to significantly influence the pharmacological properties of these molecules, enabling the fine-tuning of their potency, selectivity, and therapeutic applications. This section will explore the SAR of isoquinoline derivatives in the context of their antiproliferative effects and their interactions with other significant pharmacological targets.
Modulation of Antiproliferative Potency and Selectivity
The development of novel anticancer agents has been a major focus of medicinal chemistry, with the isoquinoline framework serving as a versatile template for the design of potent and selective antiproliferative compounds. SAR studies have been instrumental in identifying key structural features that govern the cytotoxic activity of these derivatives against various cancer cell lines.
Research into 3-arylisoquinolinones has demonstrated that substitution patterns on the aryl ring dramatically influence their antiproliferative activity. Specifically, meta-substitution on the aryl ring has been found to significantly enhance cytotoxicity through microtubule binding. acs.org A comparison of derivatives with fluorine substitution at either the 6 or 7-position of the isoquinoline ring showed no significant difference in IC50 values across multiple cell lines, indicating that the fluorine position on the primary ring is not a critical determinant of antiproliferative activity for these meta-substituted compounds. acs.org
In the realm of phenylaminoisoquinolinequinones, the introduction of nitrogen-containing substituents at the quinone double bond of 4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone leads to a marked increase in antiproliferative activity against human gastric adenocarcinoma (AGS), lung cancer (SK-MES-1), and bladder carcinoma (J82) cell lines, with some derivatives achieving submicromolar IC50 values. nih.gov The location and electron-donating capacity of the substituted phenylamino (B1219803) group on the quinone nucleus are critical factors in determining the observed differences in antiproliferative potency. nih.gov
Furthermore, studies on thieno[3,2-c]isoquinoline (B8573100) scaffolds have identified key pharmacophores responsible for their potent activity against A549 (lung), HeLa (cervical), HCT-116 (colon), and MDA-MB-231 (breast) cancer cell lines, with some compounds exhibiting submicromolar IC50 values. nih.gov These compounds have been shown to induce mitotic arrest and disrupt microtubules by binding to the colchicine (B1669291) site on tubulin. nih.gov
The antiproliferative activity of pyrazolo[3,4-c]isoquinoline derivatives has been explored, leading to the discovery of potent inhibitors of B-Raf(V600E), a protein kinase implicated in melanoma and other cancers. researchgate.net SAR-guided optimization of this scaffold has yielded compounds with good oral bioavailability. researchgate.net
The table below summarizes the antiproliferative activities of selected isoquinoline derivatives, highlighting the impact of structural modifications on their potency.
| Compound Class | R Group / Substitution Pattern | Cell Line | IC50 / GI50 | Reference |
| 3-Arylisoquinolinones | 6-F, m-OMe | Multiple | Not specified, but activity is high | acs.org |
| 3-Arylisoquinolinones | 7-F, m-OMe | Multiple | Not specified, but activity is high | acs.org |
| Phenylaminoisoquinolinequinones | Varied phenylamino and bromine substitutions | AGS, SK-MES-1, J82 | Submicromolar to moderate | nih.gov |
| Thieno[3,2-c]isoquinolines | Varied substitutions | A549, HeLa, HCT-116, MDA-MB-231 | Submicromolar | nih.gov |
| Pyrazolo[3,4-c]isoquinolines | Varied substitutions | Not specified | Potent B-Raf(V60E) inhibitors | researchgate.net |
SAR in Other Pharmacological Target Interactions (e.g., anti-HIV, enzyme inhibition, CNS activity)
Beyond their antiproliferative effects, isoquinoline scaffolds have been investigated for their interactions with a diverse range of pharmacological targets, including those relevant to HIV, enzyme inhibition, and central nervous system (CNS) disorders.
In the context of anti-HIV research, a series of isoquinoline-based compounds have been synthesized and evaluated as CXCR4 antagonists. mdpi.comnih.gov These compounds, which bear a tetrahydroquinoline or a 3-methylpyridinyl moiety, have demonstrated excellent anti-HIV activity, with some analogues showing low nanomolar efficacy in various assays and a lack of cytotoxicity. mdpi.com The antiviral activity against HIV-1 and HIV-2 was found to be diminished in compounds that were less active in calcium mobilization assays, highlighting a correlation between CXCR4 antagonism and anti-HIV effect. mdpi.com Additionally, 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) analogues have been designed as HIV reverse transcriptase (RT) inhibitors. nih.gov Molecular docking studies of the most promising compounds, which exhibited over 70% RT inhibition at 100 µM, revealed that the 6,7-dimethoxy THIQ moiety engages in hydrophobic interactions with key amino acid residues (Tyr-188, Tyr-181, and Trp-229) in the enzyme's active site. nih.gov
Isoquinoline derivatives have also been explored as enzyme inhibitors. For instance, quantitative structure-activity relationship (QSAR) modeling of isoquinoline derivatives has been used to understand their inhibitory activity against aldo-keto reductase family 1 member C3 (AKR1C3). japsonline.com This research suggests that electron-withdrawing functional groups at the fifth and sixth positions of the isoquinoline ring are favorable for bioactivity. japsonline.com Furthermore, certain isoquinoline alkaloids have shown potent inhibitory activity against acetylcholinesterase (AChE). mdpi.com Structure-activity studies of protoberberines indicated that a nitro substituent in the structure, as seen in 1-nitroapocavidine, enhances AChE inhibition. mdpi.com
Regarding CNS activity, N-(3-phenylpropyl)- and N-[(E)-cinnamyl]-1,2,3,4-tetrahydroisoquinoline derivatives have been shown to mimic 1-phenylpiperazine (B188723) at 5-HT1A receptors. nih.gov Certain tetrahydroisoquinoline derivatives were found to be equipotent to the reference compound 1-phenylpiperazine, with one complex derivative exhibiting the highest 5-HT1A affinity (Ki = 6.7 +/- 0.5 nM) among the studied compounds. nih.gov Additionally, some isoquinoline precursors have been investigated for their effects on cognitive function, with one compound, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, showing potential for improving learning and memory. mdpi.com
The following table provides an overview of the structure-activity relationships of isoquinoline derivatives in various pharmacological contexts.
| Pharmacological Target | Isoquinoline Scaffold | Key SAR Findings | Biological Activity | Reference |
| CXCR4 (Anti-HIV) | Isoquinoline with tetrahydroquinoline or 3-methylpyridinyl moiety | Activity correlates with calcium mobilization assay performance. | Low nanomolar EC50 against HIV-1 and HIV-2 | mdpi.comnih.gov |
| HIV Reverse Transcriptase | 1,2,3,4-Tetrahydroisoquinoline (THIQ) | 6,7-Dimethoxy substitution is important for binding. | >70% inhibition at 100 µM | nih.gov |
| AKR1C3 (Enzyme Inhibition) | Isoquinoline | Electron-withdrawing groups at positions 5 and 6 enhance activity. | Not specified | japsonline.com |
| Acetylcholinesterase (Enzyme Inhibition) | Protoberberine (an isoquinoline alkaloid) | A nitro substituent increases inhibitory potency. | Potent inhibition | mdpi.com |
| 5-HT1A Receptor (CNS Activity) | N-substituted 1,2,3,4-Tetrahydroisoquinoline | Mimics 1-phenylpiperazine. | High affinity (Ki in low nM range) | nih.gov |
| Cognitive Function (CNS Activity) | Isoquinoline precursor (amide derivative) | Smallest dose showed increased motor activity. | Improved learning and memory in models | mdpi.com |
In Vitro Biological Activity and Pharmacological Potential of 4 Methylisoquinolin 7 Amine
Evaluation of In Vitro Antiproliferative Activity in Human Cancer Cell Lines
The potential of isoquinoline (B145761) derivatives as antiproliferative agents has been a subject of significant research. Studies have explored their efficacy against various human cancer cell lines, revealing that structural modifications to the isoquinoline core can significantly impact cytotoxic activity.
The cytotoxic effects of isoquinoline compounds have been evaluated against a range of human cancer cell lines. For instance, studies on phenylaminoisoquinolinequinones, which are related derivatives, have demonstrated significant antiproliferative activity. The potency of these compounds, often measured by their half-maximal inhibitory concentration (IC50) values, varies depending on the specific cancer cell line and the chemical structure of the compound. For example, in one study, a potent congener of a series of isoquinoline-5,8-quinones exhibited submicromolar IC50 values against three tested cell lines: AGS (gastric), SK-MES-1 (lung), and J82 (bladder). nih.gov The location of substituents on the isoquinoline ring has been shown to be a critical determinant of cytotoxicity. For example, 6-substituted phenylaminoisoquinolinequinones were found to be more potent against gastric and lung cancer cell lines compared to their 7-substituted counterparts. nih.gov
Conversely, for bladder tumor cell lines, certain 7-regioisomers showed greater potency. nih.gov The dose-response profiles of such compounds are typically established using assays like the MTT assay to calculate the IC50 values. researchgate.net
Table 1: Representative Cytotoxicity Data for Isoquinoline Derivatives in Human Cancer Cell Lines
| Compound Type | Cancer Cell Line | IC50 Value (µM) |
| Phenylaminoisoquinolinequinone (Congener 4b) | AGS (gastric) | Submicromolar |
| Phenylaminoisoquinolinequinone (Congener 4b) | SK-MES-1 (lung) | Submicromolar |
| Phenylaminoisoquinolinequinone (Congener 4b) | J82 (bladder) | Submicromolar |
The mechanisms through which isoquinoline compounds exert their antiproliferative effects are multifaceted. One prominent mechanism is the inhibition of topoisomerases, enzymes that are crucial for resolving DNA topological problems during replication and transcription. nih.gov Topoisomerase inhibitors can stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks and ultimately cell death. nih.govwikipedia.org For example, a series of 7-azaindenoisoquinolines were developed as topoisomerase I (Top1) inhibitors. nih.govnih.gov
Another potential mechanism is the interaction of these compounds with DNA itself. nih.gov Planar aromatic molecules, like certain isoquinoline alkaloids, can intercalate between the base pairs of the DNA double helix. nih.govnih.gov This interaction can interfere with DNA replication and transcription, contributing to the compound's cytotoxic effects. The strength of this binding is often influenced by the specific structure of the isoquinoline derivative. nih.gov
Antimicrobial Evaluation (Antibacterial, Antifungal, Antiviral)
Isoquinoline derivatives have demonstrated a broad spectrum of antimicrobial activities.
Antibacterial Activity: Certain alkynyl isoquinolines have shown potent activity against a range of Gram-positive bacteria, including clinically significant drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE faecium). mdpi.comnih.gov Some of these compounds exhibited moderate antibacterial activity with Minimum Inhibitory Concentration (MIC) values in the range of 4–16 µg/mL. mdpi.comnih.gov The mechanism of antibacterial action for some quinoline-based compounds involves compromising the structural integrity of the bacterial cell membrane, leading to the leakage of intracellular components and cell death. nih.gov
Antifungal Activity: Research has also pointed to the antifungal potential of related compounds. For instance, chrysoeriol (B190785) 7, a compound extracted from rice, showed antifungal activity against Fusarium graminearum and Pythium graminicola. mdpi.com
Antiviral Activity: The antiviral properties of isoquinoline derivatives have been investigated, particularly against influenza viruses. researchgate.netnih.gov Screening of chemical libraries identified certain isoquinolone compounds as potent inhibitors of both influenza A and B viruses, with 50% effective concentrations (EC50) in the submicromolar range. researchgate.netnih.gov The mode of action for some of these compounds involves targeting the viral polymerase activity. researchgate.net
Table 2: Antimicrobial Activity of Representative Isoquinoline Derivatives
| Compound Class | Microorganism | Activity Measure | Result |
| Alkynyl Isoquinolines | Gram-positive bacteria (e.g., MRSA) | MIC | 4–16 µg/mL |
| Isoquinolone Derivative | Influenza A and B viruses | EC50 | 0.2–0.6 µM |
Enzyme Inhibition Studies (e.g., Urease, Topoisomerase)
As mentioned previously, a key mechanism of action for the biological activity of isoquinoline derivatives is enzyme inhibition.
Topoisomerase Inhibition: Many isoquinoline and quinoline (B57606) compounds function as topoisomerase inhibitors. wikipedia.org They can block the action of both type I and type II topoisomerases, which are essential for DNA replication and organization. wikipedia.org By preventing the re-ligation of DNA strands after cleavage by the enzyme, these inhibitors cause an accumulation of DNA breaks, which can trigger apoptosis and cell death. wikipedia.org The development of 7-azaindenoisoquinolines specifically as topoisomerase I inhibitors highlights the therapeutic potential of targeting this enzyme with isoquinoline-based structures. nih.govnih.gov
Urease Inhibition: Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor for several pathogens, including Helicobacter pylori. nih.govnih.gov The inhibition of urease is a therapeutic strategy to combat infections by these organisms. nih.gov While direct studies on 4-methylisoquinolin-7-amine are limited, various compounds, including isothiocyanates and hydroquinones, have been shown to be potent urease inhibitors. johnshopkins.eduresearchgate.net The mechanism of inhibition can involve covalent binding to cysteine thiols within the enzyme's active site. johnshopkins.eduresearchgate.net
Investigation as a Pharmacophore in Pre-Clinical Drug Discovery
The isoquinoline scaffold is a prominent feature in numerous biologically active compounds and approved drugs, making it a significant pharmacophore in drug discovery. However, specific research detailing the investigation of this compound as a distinct pharmacophore in pre-clinical drug discovery is not extensively available in the public domain. The majority of published research focuses on broader classes of related compounds, such as 4-aminoquinolines and other substituted isoquinoline derivatives.
Nevertheless, the structural motifs present in this compound—the isoquinoline core, the methyl group at the 4-position, and the amino group at the 7-position—are recognized as important for various biological activities. For instance, the 4-aminoquinoline (B48711) core is a well-established pharmacophore in the development of antimalarial drugs and has been explored for its potential in anticancer therapies. nih.govnih.gov Derivatives of 7-amino-4-methylquinolin-2(1H)-one, a structurally related quinolone, have been synthesized and evaluated for their anticancer activity, with some compounds showing selectivity for cancer cells. icm.edu.plresearchgate.net
In the broader context of kinase inhibitor discovery, the quinazoline (B50416) and quinoline scaffolds, which are structurally analogous to isoquinoline, are key pharmacophores. nih.govrsc.org These heterocyclic systems can mimic the adenine (B156593) ring of ATP, enabling them to bind to the ATP-binding site of kinases and inhibit their activity. Given the structural similarities, it is plausible that the this compound scaffold could also serve as a basis for the design of novel kinase inhibitors.
While direct experimental evidence for the in vitro biological activity and pharmacophore modeling of this compound is limited, the known biological activities of structurally similar compounds suggest its potential as a valuable scaffold in medicinal chemistry. Further research, including synthesis of derivatives and comprehensive in vitro screening, would be necessary to fully elucidate the pharmacological potential of this specific compound and its utility as a pharmacophore in pre-clinical drug discovery.
Computational Chemistry and Molecular Modeling of 4 Methylisoquinolin 7 Amine
Quantum Chemical Calculations: An Unexplored Territory
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electronic characteristics and predict spectroscopic behavior, guiding further experimental work.
Electronic Structure Characterization
Detailed characterization of the electronic structure of 4-Methylisoquinolin-7-amine, including the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—has not been reported. Such studies are crucial for understanding the molecule's reactivity, kinetic stability, and electron-donating or -accepting capabilities.
Prediction of Spectroscopic Properties
Similarly, there is no available research on the computational prediction of spectroscopic properties for this compound. Theoretical calculations of spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for interpreting experimental data and confirming molecular structures. The absence of such computational studies indicates a lack of foundational research on this compound.
Molecular Docking Studies: Potential Yet Unrealized
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to screen for potential drug candidates by predicting their binding affinity and mode of action against biological targets.
Analysis of Ligand-Protein Interaction Profiles
No molecular docking studies involving this compound with established biological targets such as kinases, receptors, or enzymes have been published. Consequently, there is no data available on its potential ligand-protein interaction profiles, which would be essential for identifying its possible therapeutic applications.
Prediction of Binding Affinities and Modes of Action
Without docking studies, predictions of the binding affinities and modes of action of this compound remain purely speculative. This information is critical in the early stages of drug discovery for prioritizing compounds for further experimental testing.
Molecular Dynamics Simulations: Uncharted Conformational Landscapes
Molecular dynamics (MD) simulations provide a detailed picture of the conformational dynamics and interactions of a molecule over time. This method is instrumental in understanding how a molecule behaves in a biological environment and how it interacts with other molecules. For this compound, no MD simulation studies have been reported in the scientific literature. Therefore, its conformational flexibility and interaction dynamics are yet to be elucidated through this powerful computational lens.
Based on the available scientific literature, there is no specific research focused on the computational chemistry and molecular modeling of this compound in the areas of Quantitative Structure-Activity Relationship (QSAR) modeling or mechanistic computational investigations.
Therefore, it is not possible to provide a detailed article on the development of predictive models, the identification of key molecular descriptors, or mechanistic computational studies specifically for this compound as requested in the outline.
General methodologies in computational chemistry are broadly applied to various compounds to predict biological activity and understand reaction mechanisms. These approaches include the development of QSAR models, which correlate variations in the physicochemical properties of compounds with their biological activities, and mechanistic studies using quantum chemistry to investigate reaction pathways and selectivity. However, the application of these methods to this compound has not been documented in the accessible scientific literature.
Future Directions and Research Perspectives
Development of Novel and Efficient Synthetic Pathways for 4-Methylisoquinolin-7-amine
The accessibility of this compound is a critical prerequisite for its thorough investigation and potential application. While classical methods for isoquinoline (B145761) synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, provide fundamental routes, future research will likely focus on the development of more efficient, scalable, and environmentally benign synthetic strategies. nih.gov
Modern synthetic approaches that could be explored for the efficient synthesis of this compound and its analogs include:
Transition-Metal-Catalyzed Cross-Coupling Reactions: Palladium, copper, or rhodium-catalyzed reactions could be employed to construct the isoquinoline core or to introduce the methyl and amine functionalities with high regioselectivity and efficiency. nih.gov
C-H Activation/Annulation Cascades: Direct C-H bond activation strategies offer an atom-economical approach to building the heterocyclic ring system from readily available starting materials.
Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher purity and scalability, which is crucial for future large-scale production.
The development of robust and versatile synthetic routes will not only facilitate the availability of this compound for biological screening but also enable the creation of diverse libraries of derivatives for structure-activity relationship (SAR) studies.
Rational Design and Synthesis of Advanced this compound Derivatives
The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its recurrence in a multitude of biologically active compounds. nih.govrsc.org The rational design of this compound derivatives can be guided by SAR studies of analogous compounds, such as the extensively studied 4-aminoquinolines. nih.govnih.govresearchgate.netresearchgate.netscilit.com
Future research in this area should focus on systematic modifications of the this compound core to explore the impact of various substituents on biological activity. Key areas for derivatization include:
Substitution at the 7-amino group: Introduction of different alkyl, aryl, or heterocyclic moieties can modulate the compound's lipophilicity, basicity, and hydrogen bonding capacity, which are critical for target interaction.
Modification of the 4-methyl group: Replacement of the methyl group with other alkyl or functional groups can influence steric interactions and metabolic stability.
Substitution on the isoquinoline ring: Introduction of electron-donating or electron-withdrawing groups at other positions on the aromatic ring can fine-tune the electronic properties of the molecule and impact its pharmacokinetic profile. nih.govresearchgate.netresearchgate.net
The following table, based on general SAR principles from related 4-aminoquinolines, illustrates potential derivatization strategies and their expected impact on activity.
| Position of Modification | Type of Substituent | Potential Impact on Biological Activity |
| 7-Amino Group | Small alkyl chains | May enhance lipophilicity and cell permeability. |
| Aromatic rings | Could introduce additional binding interactions (e.g., pi-stacking). | |
| Heterocyclic fragments | May improve solubility and introduce specific vector interactions. | |
| 4-Position | Ethyl, Propyl | Can probe steric tolerance within the target's binding site. |
| Trifluoromethyl | May alter electronic properties and improve metabolic stability. | |
| Isoquinoline Core | Halogens (Cl, Br) at C5 or C8 | Can modulate electronic distribution and potentially enhance activity. nih.gov |
| Methoxy groups | May influence metabolic pathways and target affinity. |
Deeper Mechanistic Studies of Observed Biological Actions in Relevant Systems
Preliminary investigations and the known biological profiles of related isoquinoline and quinoline (B57606) compounds suggest that this compound derivatives could exhibit a range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govdntb.gov.ua Future research must delve into the specific molecular mechanisms underlying any observed biological activity.
Key research questions to be addressed include:
Identification of Molecular Targets: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or nucleic acids that this compound and its derivatives interact with.
Elucidation of Signaling Pathways: Investigating the downstream effects of target binding, including the modulation of key cellular signaling pathways implicated in disease.
In Vitro and In Vivo Models: Employing relevant cell-based assays and animal models of disease to validate the mechanism of action and assess the therapeutic potential of these compounds.
For instance, if a derivative shows antiplasmodial activity, mechanistic studies would investigate its potential to inhibit hemozoin formation, a key target for many 4-aminoquinoline (B48711) antimalarials. nih.govresearchgate.netresearchgate.net
Integration of Advanced Computational and Experimental Approaches for Drug Lead Optimization
The integration of computational and experimental methods is a cornerstone of modern drug discovery and will be crucial for the efficient optimization of this compound-based lead compounds. nih.govmdpi.comsemanticscholar.orgresearchgate.netnih.gov
Future research should leverage a synergistic approach that includes:
Molecular Docking and Virtual Screening: In silico screening of large compound libraries against known biological targets to identify initial hits and predict binding modes. nih.govresearchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the structural features of this compound derivatives with their biological activity to guide the design of more potent analogs.
Molecular Dynamics (MD) Simulations: Simulating the dynamic interactions between the compounds and their biological targets to gain a deeper understanding of the binding process and the role of conformational changes.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: Using computational models to predict the pharmacokinetic and toxicological properties of new derivatives early in the design process, thereby reducing late-stage attrition. nih.gov
Experimental validation of computational predictions through synthesis and biological testing will be essential to create a feedback loop for iterative lead optimization.
Exploration of this compound as a Versatile Chemical Probe or Privileged Scaffold for Diverse Applications
Beyond its potential as a therapeutic agent, the this compound scaffold could be developed as a versatile tool for chemical biology and a privileged scaffold for the discovery of new bioactive molecules. nih.govrsc.orgfrontiersin.orgmdpi.com
Future research in this direction could involve:
Development of Chemical Probes: Functionalizing the this compound core with reporter tags (e.g., fluorescent dyes, biotin) to create chemical probes for studying biological processes and identifying new drug targets.
Fragment-Based Drug Discovery (FBDD): Utilizing the this compound scaffold as a starting point for FBDD campaigns, where small molecular fragments are screened and then grown or linked to generate potent and selective ligands.
Diversity-Oriented Synthesis (DOS): Employing the this compound template in DOS strategies to rapidly generate a wide array of structurally diverse molecules for high-throughput screening against a variety of biological targets.
The exploration of this scaffold in different chemical contexts will likely uncover novel applications and further establish the importance of the isoquinoline framework in medicinal chemistry.
Q & A
Q. What are the optimized synthetic routes for 4-Methylisoquinolin-7-amine, and how can reaction yields be improved?
- Methodological Answer : The Friedländer reaction is a common approach for synthesizing isoquinoline derivatives. For example, 4-arylquinolines can be synthesized from 2-(3,4-dihydroisoquinolin-1-yl)anilines via cyclization under acidic conditions . To improve yields:
- Use anhydrous solvents (e.g., dichloromethane) and nitrogen atmospheres to minimize side reactions .
- Optimize stoichiometric ratios (e.g., triethylamine as a base to neutralize HCl byproducts) .
Example yields from analogous syntheses:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Intermediate formation | Et₃N, MsCl, 0°C | 59 | |
| Final product purification | Recrystallization (EtOAc) | 21–31 |
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Assign peaks for methyl (δ 2.5–3.0 ppm) and amine groups (broad signal, δ 4–5 ppm). Compare with IUPAC naming conventions to avoid misassignment .
- HPLC : Ensure >95% purity using reverse-phase columns (e.g., C18) and UV detection at λ = 254 nm .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .
Q. What storage conditions are critical for maintaining this compound stability?
- Methodological Answer : Store in inert atmospheres (argon/nitrogen) at room temperature, protected from light to prevent photodegradation. Use amber vials for long-term storage, as demonstrated for structurally similar 7-methoxyquinolin-6-amine .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?
- Methodological Answer :
- Substituent Variation : Replace the methyl group with halogens (e.g., Cl) or electron-withdrawing groups to assess pharmacological effects. For example, chlorinated analogs (e.g., 7-chloroquinolin-4-amine) showed enhanced antimalarial activity in prior studies .
- Biological Assays : Measure IC₅₀/EC₅₀ values using dose-response curves. Include positive/negative controls and validate statistical significance via ANOVA .
- Computational Modeling : Perform docking studies to predict binding affinities with target proteins (e.g., Plasmodium falciparum enzymes) .
Q. How can contradictory data in reported biological activities of this compound be resolved?
- Methodological Answer :
- Purity Verification : Re-analyze compounds via HPLC to rule out impurities (>97% purity threshold) .
- Experimental Reproducibility : Standardize protocols (e.g., cell culture conditions, incubation times) across labs. Reference the Cochrane Handbook’s guidelines for systematic reviews to identify confounding variables .
- Meta-Analysis : Aggregate data from multiple studies using fixed/random-effects models to assess heterogeneity .
Q. What strategies mitigate challenges in functionalizing the isoquinoline core during synthesis?
- Methodological Answer :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amine during alkylation or acylation steps .
- Catalytic Optimization : Employ palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups .
- Troubleshooting : If methylthio groups resist removal (e.g., via Raney nickel), explore alternative reductants like LiAlH₄ or photochemical cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
